Fmoc-D-Thr(Po(Obzl)Oh)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFDVXHILSPFNS-BXKMTCNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938646 | |

| Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175291-56-2 | |

| Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Critical Role of Phosphorylation and the Advent of Synthetic Phosphopeptides

An In-Depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: Properties and Applications in Advanced Peptide Synthesis

Protein phosphorylation, a ubiquitous post-translational modification (PTM), acts as a molecular switch governing a vast array of cellular processes, from signal transduction to enzyme regulation.[1][2] The study of these intricate biological systems necessitates access to homogenous phosphopeptides of defined sequence and phosphorylation state. Chemical synthesis provides an indispensable tool for producing these critical research materials, enabling the elucidation of kinase activity, the development of specific antibodies, and the design of novel peptide-based therapeutics.[1][3]

Two primary strategies exist for the solid-phase peptide synthesis (SPPS) of phosphopeptides: post-synthetic ("global") phosphorylation and the "building block" approach.[1][4] While global phosphorylation has its place, the building block method, which utilizes pre-phosphorylated and protected amino acid derivatives, offers superior control over the precise location of the phosphate group and often circumvents side reactions.[1][4]

This guide focuses on a key reagent in this field: This compound . The incorporation of D-amino acids, such as D-threonine, can confer peptides with enhanced stability against enzymatic degradation, leading to improved bioavailability and therapeutic potential.[5] We will explore the core chemical properties of this building block, provide field-proven protocols for its application, and explain the causality behind critical experimental choices to ensure successful synthesis of D-phosphothreonine-containing peptides.

Core Chemical Properties of this compound

This compound is a meticulously designed molecule for use in Fmoc-based solid-phase peptide synthesis (SPPS).[6] Its structure is optimized for stability during chain assembly and selective deprotection.

Molecular Structure and Functional Components

The molecule's efficacy stems from the strategic placement of three key protective groups on the D-threonine scaffold.

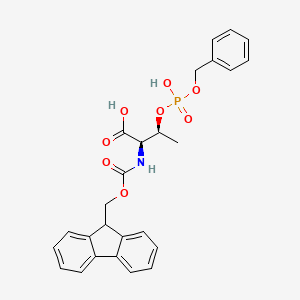

Caption: Functional components of this compound.

-

D-Threonine Backbone: The chiral D-isomer provides resistance to peptidases.[5]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky, base-labile group protects the alpha-amino terminus. Its removal by a mild base like piperidine is orthogonal to the acid-labile side-chain protecting groups, which is the cornerstone of Fmoc SPPS.[2][5][7]

-

Monobenzyl (Bzl) Protected Phosphate Group: The side-chain hydroxyl of threonine is phosphorylated. One of the phosphate's acidic protons is protected by a benzyl group. This is a critical design choice. Fully protected phosphotriesters of serine and threonine are prone to β-elimination under the basic conditions of Fmoc removal.[8][9] The mono-benzyl protected phosphodiester significantly minimizes this side reaction while remaining stable to piperidine treatment.[1][6][10] The benzyl group is efficiently removed during the final acidolytic cleavage step.[7][9]

Physicochemical Data

The following table summarizes the key quantitative properties of this reagent.

| Property | Value |

| CAS Number | 937171-63-6[3][6][7][11] |

| Molecular Formula | C₂₆H₂₆NO₈P[3][6][11][12] |

| Molecular Weight | 511.46 g/mol [6][11] (or 511.5 g/mol [3][12]) |

| Appearance | White to off-white powder[3][13] |

| Storage Temperature | -20°C is recommended for long-term stability.[7] |

| Purity (Typical) | ≥95.0% (HPLC)[6] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an excellent building block for preparing D-phosphothreonine-containing peptides via Fmoc SPPS.[6] The following sections detail a validated workflow and provide expert rationale for each step.

SPPS Workflow Overview

The incorporation of this compound follows the standard iterative cycle of Fmoc SPPS: deprotection, activation/coupling, and washing.

Caption: Iterative cycle for incorporating a phosphothreonine building block.

Experimental Protocol: Coupling

The partially protected phosphate group presents unique challenges during the activation and coupling steps. Experience has shown that uronium-based coupling reagents are particularly effective.[8][9][14]

Rationale for Reagent Choice: Standard carbodiimide (e.g., DIC) or phosphonium-based (e.g., PyBOP) activators can show lower coupling yields.[9] It is theorized that these reagents can react with the unprotected hydroxyl on the phosphodiester, reducing the amount of activator available for the essential carboxylic acid activation.[9] Uronium salts like HATU, HCTU, or TBTU, especially in the presence of excess base, provide superior and more reliable incorporation.[6][8][10][14]

Step-by-Step Coupling Protocol:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

-

Activation Mixture Preparation: In a separate vessel, pre-dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of a uronium activator (e.g., HATU) in a minimal volume of DMF.

-

Activation and Coupling: Add a significant excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.[1][14] Immediately add this solution to the deprotected resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1] For this sterically hindered and electronically unique amino acid, an extended coupling time is often recommended.[9]

-

Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating reaction completion.[1][14] If the test is positive, a second coupling may be necessary.

Experimental Protocol: Deprotection and Chain Extension

While the monobenzyl protection largely prevents β-elimination, the free hydroxyl on the phosphate can cause a different issue during Fmoc deprotection.

The Challenge of Salt Formation: The acidic phosphate can form an ion pair with the basic piperidine used for Fmoc removal.[8][14] When the next activated amino acid is introduced, some of it can be quenched by reacting with this resin-bound piperidinium salt.[14] This reduces the effective concentration of the activated amino acid, potentially leading to incomplete coupling. This problem is exacerbated in sequences with multiple phosphorylated residues.[14]

Step-by-Step Deprotection Protocol and Mitigation Strategies:

-

Standard Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.[1]

-

Thorough Washing: Wash the resin extensively with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

-

Mitigating Salt Formation (Choose one):

-

Strategy A (Brute Force): For subsequent couplings, simply increase the equivalents of the Fmoc-amino acid, activator, and base to compensate for any reagent quenched by the piperidinium salt.[8] This is often sufficient for peptides with a single phosphorylation site.

-

Strategy B (Counter-ion Exchange): After the post-deprotection wash, perform an additional wash with a solution of DIEA in DMF. This exchanges the piperidine counter-ion for a tertiary amine, which will not react with the incoming activated amino acid.

-

Final Cleavage and Deprotection

The final step involves simultaneously cleaving the peptide from the solid support and removing the benzyl (Bzl) side-chain protecting group from the phosphate.

The Challenge of the Benzyl Cation: Acidolytic cleavage liberates a reactive benzyl cation. This electrophile can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), creating undesired byproducts.[9] Therefore, a "cocktail" of scavengers is essential.

Cleavage Protocol:

-

Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and robust mixture is TFA/H₂O/Triisopropylsilane (TIS)/Thioanisole (90:5:2.5:2.5) .

-

TFA: The strong acid that performs the cleavage.

-

H₂O and TIS: Scavengers for t-butyl cations from other protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).

-

Thioanisole/Phenol/EDT: Potent scavengers specifically for the benzyl cation.[9]

-

-

Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash several times to remove scavengers. Dry the crude peptide pellet.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the final product identity and purity by mass spectrometry and analytical HPLC.

Conclusion

This compound is a highly valuable and effective building block for the synthesis of D-phosphothreonine-containing peptides. Its design ingeniously balances the need for N-terminal protection with side-chain stability, minimizing the risk of β-elimination during Fmoc deprotection. A thorough understanding of its chemical properties—particularly the behavior of the monobenzyl-protected phosphate group during coupling and deprotection cycles—is paramount for success. By employing uronium-based activators, extended coupling times, and appropriate strategies to mitigate piperidinium salt formation, researchers can reliably incorporate this residue. Furthermore, the use of a well-formulated scavenger cocktail during final cleavage is non-negotiable to preserve the integrity of the final peptide product. With these field-proven insights and protocols, scientists are well-equipped to leverage this reagent for advancing research in cellular signaling and drug discovery.

References

-

MySkinRecipes. This compound. [Link]

-

Houben-Weyl. Synthesis of Phosphopeptides. In Methods of Organic Chemistry, Volume E 22a. Thieme, 2005. [Link]

-

Collins, J. M., & Jones, A. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2017. [Link]

-

Merck Millipore. Novabiochem® Phosphopeptide Synthesis. [Link]

-

Anaspec. Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. [Link]

-

Merck Millipore. Novabiochem® Letters Vol. 2.16. [Link]

-

White, P. Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [Link]

-

Zaykov, F., et al. Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 2022. [Link]

-

CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. [Link]

-

Isidro-Llobet, A., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 2019. [Link]

-

Cudic, M., & Plettenburg, O. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 2009. [Link]

-

Attard, T. J., et al. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 2017. [Link]

-

Aapptec Peptides. Fmoc-Thr(HPO3Bzl)-OH. [Link]

-

Fields, G. B. Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 35. Humana Press, 1994. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Novabiochem 937171-63-6 [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem 175291-56-2 [sigmaaldrich.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound | 937171-63-6 [amp.chemicalbook.com]

- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

A Technical Guide to the Synthesis and Purification of Fmoc-D-Thr(PO(OBzl)OH)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, and the ability to synthesize peptides containing phosphorylated residues is critical for dissecting these complex biological pathways.[1] This technical guide provides an in-depth exploration of the synthesis and purification of Fmoc-D-Thr(PO(OBzl)OH)-OH, a key building block for the incorporation of phosphothreonine into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the strategic rationale behind the selection of protecting groups, present a detailed, field-proven protocol for its chemical synthesis, and outline robust methods for its purification and analytical characterization. Furthermore, this guide addresses the common challenges and mechanistic considerations encountered when utilizing this reagent in peptide synthesis, offering insights to ensure high-yield, high-purity outcomes for demanding research and development applications.

Introduction: The Significance of Phosphothreonine

The reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Threonine phosphorylation, in particular, plays a pivotal role in activating or deactivating enzymes and mediating protein-protein interactions. The transient nature and low abundance of many phosphorylated proteins in vivo make their study challenging.

To overcome these obstacles, chemical synthesis provides an indispensable tool, allowing researchers to produce homogenous phosphopeptides in significant quantities. These synthetic phosphopeptides are invaluable for a range of applications, from investigating the kinetics of protein kinases and phosphatases to developing targeted therapeutics and diagnostic probes.[3] A primary strategy for synthesizing these molecules is the "building block" approach, which involves the sequential coupling of pre-phosphorylated and protected amino acid derivatives during SPPS.[4][5] this compound is one such essential building block, enabling the precise incorporation of a phosphothreonine residue at any desired position within a peptide sequence.[6]

The Strategic Imperative of Protecting Groups

The success of phosphopeptide synthesis hinges on a meticulously planned protecting group strategy. The structure of this compound—specifically, the choice of the Fmoc group, and the monobenzyl protection of the phosphate—is a direct response to the chemical challenges inherent in the synthesis process.

-

α-Amino Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for SPPS due to its stability in acidic conditions and its clean, rapid removal under mild basic conditions (typically 20% piperidine in DMF).[7][8] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups or the resin linkage.

-

Phosphate Protection (Monobenzyl): The choice of a monobenzyl (Bzl) group to protect the phosphate is a critical design feature. During the basic conditions required for Fmoc removal, phosphoserine and phosphothreonine residues are susceptible to a side reaction known as β-elimination.[1][9] Using a fully protected phosphate triester exacerbates this problem. However, the monobenzyl-protected phosphodiester is significantly more stable to piperidine treatment, minimizing this undesirable side reaction.[10] The acidic proton on the monobenzyl-protected phosphate can form a salt with piperidine during deprotection, which can consume the activated amino acid in the subsequent coupling step; this is a known challenge that can be overcome with optimized coupling protocols.[1][10] The benzyl group is ultimately removed during the final, strongly acidic cleavage of the peptide from the solid support (e.g., with Trifluoroacetic acid, TFA).[1][11]

Synthesis of this compound

The synthesis of this specialized amino acid derivative is a multi-step process requiring careful control of reaction conditions. The most common laboratory-scale approach involves the phosphorylation of the side-chain hydroxyl group of Fmoc-D-threonine. A robust method utilizes a phosphitylating agent followed by oxidation.

Chemical Synthesis Workflow

The overall process involves the phosphitylation of the protected amino acid's hydroxyl group, followed by oxidation to the more stable phosphate, and subsequent purification.

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from commercially available Fmoc-D-Thr-OH.

Materials and Reagents:

-

Fmoc-D-Thr-OH

-

Dibenzyl N,N-diisopropylphosphoramidite

-

1H-Tetrazole (0.45 M in anhydrous acetonitrile)

-

meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Fmoc-D-Thr-OH (1 equivalent). Dissolve it in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Phosphitylation: Slowly add Dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents) to the stirred solution, followed by the dropwise addition of 1H-Tetrazole solution (3.5 equivalents).[11] Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation: Once the starting material is consumed, cool the reaction mixture back down to 0 °C. Add the oxidizing agent (e.g., m-CPBA, 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir at 0 °C for 30 minutes and then at room temperature for 1 hour.[11] This step converts the phosphite triester to the more stable phosphate triester.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if using m-CPBA) or sodium sulfite (if using t-BuOOH). Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Aqueous Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash helps remove basic impurities, while the bicarbonate wash removes acidic impurities like m-chlorobenzoic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is a phosphate triester intermediate.

-

Selective Deprotection (if necessary): While the target is the monobenzyl phosphodiester, this route initially produces a dibenzyl triester. A careful, partial deprotection may be required. However, many phosphorylation reagents and conditions can be tuned to favor the formation of the desired phosphodiester directly or after a specific workup. For the purpose of this guide, we will focus on the purification of the final target compound, which may be obtained through various specific patented or proprietary methods not fully detailed in the public literature. The subsequent purification is designed for the final phosphodiester product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is the method of choice.

Step-by-Step Procedure:

-

Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexanes or DCM).

-

Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the silica-adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). A small amount of acetic acid (0.5%) is often added to the mobile phase to ensure the phosphate group remains protonated and to improve peak shape.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid).

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent under reduced pressure to yield this compound as a solid, typically a white to off-white powder.[6]

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product.

| Property | Specification | Analytical Method |

| Appearance | White to off-white powder | Visual Inspection |

| Molecular Formula | C₂₆H₂₆NO₈P | Mass Spectrometry |

| Molecular Weight | 511.46 g/mol | Mass Spectrometry (ESI-MS) |

| Purity | ≥95.0% - ≥98% | RP-HPLC |

| Identity | Conforms to structure | ¹H NMR, ³¹P NMR, IR |

| Storage Temperature | -20°C | - |

| Data compiled from multiple sources.[3][6][7] |

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to determine the final purity of the compound.[12][13] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and the presence of all expected protons and carbons. Crucially, ³¹P NMR provides a definitive signal for the phosphorus atom, with a characteristic chemical shift that confirms the formation of the phosphate diester.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound.[3]

Challenges and Considerations in Application (SPPS)

While an excellent building block, the use of this compound in SPPS requires special consideration to achieve optimal results.

Caption: Key challenges and solutions when using this compound in SPPS.

-

Coupling Efficiency: The bulky nature of the protected phosphate group can cause steric hindrance, leading to sluggish and incomplete coupling reactions.[1] To overcome this, it is highly recommended to use potent uronium-based coupling reagents like HATU or HCTU instead of carbodiimide-based methods.[5][10] Extending the coupling time (e.g., 2-4 hours) and using a greater excess of reagents can also significantly improve yields.[1][14]

-

Piperidine Salt Formation: During Fmoc deprotection, the acidic proton on the phosphate can form a salt with the piperidine base.[1][10] This is not detrimental in itself, but in the following coupling step, this resin-bound piperidinium salt can neutralize a portion of the incoming activated amino acid, effectively reducing its concentration and leading to incomplete coupling. This problem is magnified in sequences with multiple phosphorylation sites.[10][14]

-

Overcoming Salt Formation Issues: A common and effective strategy is to increase the amount of tertiary base, such as N,N-diisopropylethylamine (DIEA), used during the activation/coupling step from the standard 2 equivalents to 3-8 equivalents.[4][10][15] This additional base neutralizes the piperidinium salt on the resin, allowing the full equivalent of the activated amino acid to participate in the coupling reaction.

Conclusion

This compound is a cornerstone reagent for modern chemical biology and drug discovery, enabling the precise synthesis of phosphothreonine-containing peptides. A successful outcome, from the synthesis of the building block itself to its application in SPPS, relies on a deep understanding of the underlying chemical principles. By employing a rational protecting group strategy, utilizing robust synthesis and purification protocols, and implementing optimized coupling conditions during peptide synthesis, researchers can effectively harness the power of this versatile molecule to advance our understanding of protein phosphorylation and develop next-generation peptide-based tools and therapeutics.

References

- Benchchem. (2025). Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)

- Benchchem. (2025). Application Notes and Protocols for Peptide Synthesis with O-Phospho-DL-threonine. Benchchem.

- Sigma-Aldrich. (n.d.). Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem. Sigma-Aldrich.

- Chem-Impex. (n.d.). Fmoc-O-benzyl-D-phosphothreonine. Chem-Impex.

- Alfa Chemistry. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH. Alfa Chemistry.

- Hodges, R. S., & Mant, C. T. (n.d.).

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Benchchem. (2025). A Technical Guide to Incorporating Phosphothreonine in Solid-Phase Peptide Synthesis. Benchchem.

- Merck Millipore. (n.d.). Novabiochem® Letters 2.16Vol. Merck Millipore.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids. Aapptec Peptides.

- Novabiochem®. (n.d.). Phosphopeptide Synthesis. Novabiochem®.

- Gammeltoft, S., et al. (2022).

- Perich, J. W., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Royal Society of Chemistry.

- LookChem. (n.d.). Dibenzyl phosphite. LookChem.

- Rogerson, D. T., et al. (n.d.). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing. PubMed Central.

- Hegeman, A. D., et al. (n.d.). Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry. PubMed Central.

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Sigma-Aldrich. (n.d.). This compound Novabiochem. Sigma-Aldrich.

- ChemicalBook. (2025). Dibenzyl phosphite. ChemicalBook.

- Valerio, R. M., et al. (1989). Synthesis of O-phosphotyrosine-containing peptides. 1. Synthesis of PTyr-Leu-Gly via benzyl phosphate protection. The Journal of Organic Chemistry.

- Fields, G. B. (2025). Methods for Removing the Fmoc Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.eu [hplc.eu]

- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 15. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: A Cornerstone for Modern Phosphopeptide Synthesis

Introduction: The Significance of Phosphorylation and the Role of Synthetic Phosphopeptides

Protein phosphorylation, a reversible post-translational modification, stands as a central mechanism governing a vast array of cellular processes.[1][2] This dynamic process, orchestrated by kinases and phosphatases, modulates everything from signal transduction and cell cycle progression to protein-protein interactions and apoptosis.[2][3] Consequently, aberrant phosphorylation is a hallmark of numerous diseases, including cancer.[2] To unravel these complex biological systems and develop targeted therapeutics, researchers require homogenous, site-specifically phosphorylated peptides as tools for biochemical and cellular assays.[1][2]

Fmoc-D-Thr(PO(OBzl)OH)-OH is a critical reagent that directly addresses this need. It is a protected amino acid building block designed for the precise incorporation of a D-phosphothreonine residue during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][4] The use of the D-enantiomer is particularly relevant for creating peptides that are resistant to proteolysis, designing enzyme inhibitors, or probing stereospecific interactions. This guide provides an in-depth examination of the molecular structure of this compound, the rationale behind its design, and its expert application in the synthesis of complex phosphopeptides.

Molecular Profile and Physicochemical Properties

This compound is a multifaceted molecule engineered for stability and reactivity in the context of SPPS. Its structure consists of a D-threonine core, with its α-amino group protected by a base-labile Fmoc group and its side-chain hydroxyl group phosphorylated and subsequently protected with a benzyl (Bzl) group.[5][6]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional moieties of the this compound molecule.

The specific properties of this reagent are summarized in the table below, compiled from leading chemical suppliers.

| Property | Value | References |

| Chemical Name | N-α-Fmoc-O-benzyl-D-phosphothreonine | [4][7][8] |

| Molecular Formula | C₂₆H₂₆NO₈P | [4][5][7] |

| Molecular Weight | ~511.5 g/mol | [4][5][7] |

| CAS Number | 937171-63-6 | [4][6][7][8] |

| Appearance | White to light yellow powder | [7][9] |

| Purity | ≥95% (HPLC) | [4][7] |

| Storage | Store at -20°C to -4°C for long-term stability | [6][7] |

The Rationale of the Protecting Group Strategy: A Self-Validating System

The success of phosphopeptide synthesis hinges on a robust protecting group strategy. The design of this compound is a prime example of chemical causality, where each protecting group serves a distinct and vital purpose.

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group shields the α-amino functionality of the threonine. Its key feature is its lability to mild bases, typically a 20% solution of piperidine in DMF.[1][6] This allows for its removal without compromising the acid-labile linkages to the solid-phase resin or other acid-sensitive side-chain protecting groups.

-

The Benzyl (Bzl) Group: This is arguably the most critical component for synthesizing phosphoserine and phosphothreonine peptides. The phosphate group itself is prone to a side reaction known as β-elimination when exposed to the basic conditions required for Fmoc removal.[1][10] The monobenzyl esterification of the phosphate group significantly minimizes this detrimental pathway, ensuring the integrity of the phosphorylated side chain throughout the peptide assembly.[1][11] This benzyl group is stable to the piperidine used for Fmoc deprotection but is readily cleaved during the final, strongly acidic cleavage of the peptide from the resin.[6][12]

-

The Free Phosphate Hydroxyl: The presence of one acidic hydroxyl group on the phosphate can present challenges. It can form salts with piperidine during deprotection or interfere with coupling reactions.[13][14] This necessitates specific considerations during the coupling step, such as using an increased excess of a base like N,N-Diisopropylethylamine (DIEA) and favoring uronium-based coupling reagents (e.g., HATU, HCTU) over carbodiimides.[13][14] These choices are not arbitrary; they are field-proven methods to overcome the electrostatic repulsion and potential side reactions caused by the partially protected phosphate moiety.[13]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is exclusively used in the "building block" approach to phosphopeptide synthesis. This strategy, which involves the sequential addition of pre-phosphorylated amino acids, is favored over the "global phosphorylation" method (where a completed peptide is phosphorylated post-synthesis) because it offers precise control over the location and number of phosphorylation sites.[1][15]

The general workflow for incorporating a single this compound residue into a growing peptide chain on a solid support is illustrated below.

Caption: A single cycle of chain elongation using a phosphothreonine building block in Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling of this compound

This protocol outlines a standard manual procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptidyl-resin (e.g., Rink Amide resin)

-

This compound

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Reaction vessel with frit for washing

Procedure:

-

Resin Preparation:

-

If starting a new synthesis, ensure the initial Fmoc group on the resin is removed using the deprotection solution as described in step 4.

-

Swell the peptidyl-resin in DMF for 30 minutes.[1] Drain the solvent.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[16]

-

Add DIEA (8 equivalents) to the activation mixture.[16] The solution may change color. Expert note: A higher excess of DIEA is often beneficial for phospho-amino acids to ensure the reaction medium remains basic and to neutralize the acidic phosphate hydroxyl.[13][14]

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the swollen, drained resin.

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

Trustworthiness Check: To confirm the reaction has gone to completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a successful coupling.

-

-

Fmoc Deprotection (for the next cycle):

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.[1]

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.[1]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed. The resin is now ready for the next amino acid coupling.

-

Final Cleavage and Characterization

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the benzyl group on the phosphate) must be removed.

-

Cleavage: A standard cleavage cocktail for this purpose is a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger like Triisopropylsilane (TIS). A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.[16] The reaction is typically run for 2-4 hours at room temperature. Expert note: For phosphopeptides, performing the cleavage at room temperature rather than with microwave heating can minimize undesired side reactions like reattachment of the benzyl group to other residues.[17]

-

Precipitation and Purification: Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and dried.[16] The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final purified phosphopeptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight, verifying the successful incorporation of the phosphothreonine residue and complete removal of all protecting groups.

Conclusion

This compound is an expertly designed and indispensable chemical tool. Its carefully considered protecting group strategy provides a robust and reliable method for the site-specific incorporation of phosphothreonine into synthetic peptides. By understanding the chemical principles behind its design and the nuances of its application in SPPS, researchers in biology and drug development can confidently synthesize the complex phosphopeptides required to probe the intricate world of cellular signaling and advance the frontier of therapeutic innovation.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Hoffmann, R., et al. (2006). Solid-phase synthesis of phosphopeptides. PubMed. Retrieved from [Link]

-

Valerio, R. M., et al. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. PubMed. Retrieved from [Link]

-

Hoffmann, R. (2005). Synthesis of O-Phosphopeptides on Solid Phase. Springer Nature Experiments. Retrieved from [Link]

-

Harris, P. W. R., & Brimble, M. A. (2008). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Mondal, S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

Perich, J. W. (2002). Synthesis of phosphopeptides in the Fmoc mode. The University of Melbourne. Retrieved from [Link]

-

Mayer, D., & Metanis, N. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of O-Phosphopeptides on Solid Phase | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound Novabiochem 937171-63-6 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. This compound | 937171-63-6 [amp.chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Synthesis of phosphopeptides in the Fmoc mode : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Senior Scientist's Guide to the Strategic Application of Fm-D-Thr(PO(OBzl)OH)-OH in Advanced Phosphopeptide Synthesis

Abstract

Protein phosphorylation is a fundamental post-translational modification governing nearly all cellular processes.[1] The synthesis of phosphopeptides, particularly those incorporating non-natural D-amino acids for enhanced proteolytic stability, is a critical endeavor in drug discovery and chemical biology. This guide provides an in-depth technical overview of Fmoc-D-Thr(PO(OBzl)OH)-OH (CAS 937171-63-6), a key building block for the solid-phase synthesis of D-phosphothreonine-containing peptides. We will explore the molecular rationale behind its design, provide validated, step-by-step protocols for its incorporation, and discuss the critical aspects of cleavage, deprotection, and final characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of advanced, high-purity phosphopeptides.

The Strategic Imperative: Phosphorylation and D-Amino Acids in Peptide Therapeutics

Threonine Phosphorylation: A Master Switch in Cellular Signaling

The reversible phosphorylation of serine, threonine, and tyrosine residues, orchestrated by protein kinases and phosphatases, forms the backbone of cellular signal transduction.[2] These modifications control protein activity, localization, and interaction with other biomolecules, making them central to processes from cell growth to apoptosis.[1] Consequently, synthetic phosphopeptides that mimic these phosphorylated motifs are invaluable tools for studying kinase-substrate interactions, developing enzyme inhibitors, and probing the intricate web of cellular signaling.[3][4]

The "D-Advantage": Engineering Proteolytic Resistance

A primary hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of non-canonical D-amino acids renders peptides significantly more resistant to these enzymes, thereby increasing their circulating half-life and bioavailability. The use of this compound allows for the precise, site-specific introduction of a phosphorylated D-threonine, combining the biological relevance of phosphorylation with the pharmacological advantage of enhanced stability.

A Molecular Deep Dive: Understanding the Reagent

Chemical Properties and Structure

This compound is a meticulously designed amino acid derivative for use in Fmoc-based solid-phase peptide synthesis (SPPS).[5] Its structure features three key components, each with a specific function.

| Property | Value |

| CAS Number | 937171-63-6[6] |

| Molecular Formula | C₂₆H₂₆NO₈P[3] |

| Molecular Weight | 511.46 g/mol [7] |

| Appearance | White to off-white powder[3][7] |

| Storage | Store at -20°C[5] |

The Logic of Protection: Fmoc, Benzyl, and the Phosphate Monoester

The success of SPPS hinges on an orthogonal protecting group strategy, where different groups can be removed under distinct conditions.[8]

-

Nα-Fmoc Group: The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function. It is quantitatively removed at each cycle with a mild base, typically piperidine, which does not affect the acid-labile side-chain protecting groups.[9][10]

-

Side-Chain Benzyl (Bzl) Group: The phosphate moiety is protected as a mono-benzyl ester. This is a critical design choice. A fully unprotected phosphate would interfere with coupling chemistry, while a fully protected phosphate diester is highly susceptible to β-elimination during Fmoc deprotection.[11][12] The mono-benzyl protected phosphonate strikes a crucial balance: it minimizes β-elimination while remaining stable to piperidine treatment.[13][14] The benzyl group is efficiently removed during the final acidolytic cleavage step.[5]

-

The Free Phosphate Hydroxyl: The remaining acidic proton on the phosphate can be deprotonated during Fmoc removal, forming a piperidinium salt. This is thought to inhibit β-elimination by preventing deprotonation at the amino acid's α-carbon.[12] However, this can also consume activated amino acid in the subsequent coupling step, an important consideration for peptides with multiple phosphorylation sites.[15][16]

Caption: Annotated structure of this compound.

Core Methodology: Solid-Phase Synthesis Protocol

The "building block" approach, where pre-phosphorylated amino acids are incorporated directly, is the most reliable method for phosphopeptide synthesis.[11][13]

Caption: General workflow for phosphopeptide synthesis using the building block approach.

Step-by-Step Protocol: Incorporation of this compound

This protocol assumes manual synthesis on a 0.1 mmol scale using a standard solid-phase reaction vessel.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide peptides)

-

Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Amino Acid: this compound

-

Coupling Reagents: HBTU or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solution: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.

-

Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (5 equivalents, 0.5 mmol, ~256 mg) and HBTU/HATU (4.9 equivalents, 0.49 mmol) in a minimal volume of DMF.

-

Add DIPEA (10 equivalents, 1.0 mmol) to the mixture. The solution should change color.

-

Expert Insight: Using a slight excess of the amino acid and coupling reagent ensures the reaction goes to completion. For phospholamino acids, a higher excess of DIPEA (up to 15 eq.) can be beneficial to counteract the acidic phosphate proton and drive the reaction forward.[15] Uronium-based reagents like HBTU and HATU are highly recommended for coupling phosphorylated amino acids as they are highly efficient and minimize side reactions.[17][18]

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Expert Insight: Phosphorylated amino acids are sterically hindered. Longer coupling times or double coupling (repeating steps 3 & 4) may be necessary to achieve high efficiency, especially if the preceding amino acid is also bulky.[19][20]

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

-

-

Monitoring (Optional but Recommended):

-

Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is required.

-

-

Chain Elongation:

-

To add the next amino acid, return to step 2 (Fmoc Deprotection) and proceed with the next cycle.

-

The Final Act: Cleavage, Deprotection, and Purification

The final step involves simultaneously cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including the benzyl group from the phosphothreonine.[21]

The TFA Cocktail: Role of Scavengers

Trifluoroacetic acid (TFA) is a strong acid used for cleavage. However, the cleavage process liberates reactive carbocations (e.g., from Boc, tBu, and Trityl groups) that can re-attach to nucleophilic residues like Tryptophan or alkylate Cysteine and Methionine.[22] Scavengers are added to the TFA to "trap" these reactive species.[21][23]

| Scavenger | Concentration | Purpose |

| Trifluoroacetic Acid (TFA) | 92.5 - 95% | Cleavage agent, removes protecting groups |

| Water (H₂O) | 2.5 - 5% | Scavenges t-butyl cations |

| Triisopropylsilane (TIS) | 2.5% | Reduces Trityl and other carbocations[23] |

| 1,2-Ethanedithiol (EDT) or 1,4-Benzenedimethanethiol (1,4-BDMT) | 2.5% | Scavenges cations, prevents oxidation of Met/Cys[24][25] |

Step-by-Step Cleavage and Precipitation Protocol

Procedure:

-

Preparation: Transfer the dry peptide-resin to a suitable reaction vessel.

-

Cleavage:

-

Prepare the cleavage cocktail fresh (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5).

-

Add the cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-3 hours.

-

-

Peptide Isolation:

-

Filter the TFA solution away from the resin beads into a clean polypropylene tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Precipitation:

-

Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.

-

A white precipitate (the crude peptide) should form.

-

-

Pelleting and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether.

-

Wash the pellet twice more with cold diethyl ether to remove residual scavengers.

-

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Quality Control: Purification and Characterization

The crude peptide must be purified and its identity confirmed.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Analysis: The purity of the final product is assessed by analytical RP-HPLC. The identity is confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF), which will show the expected molecular weight for the fully deprotected phosphopeptide.[26][27] The analysis of phosphopeptides can be challenging due to lower ionization efficiency, often requiring specialized enrichment strategies in complex samples.[1][2]

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | Steric hindrance of the phospho-amino acid; aggregation of the growing peptide chain. | Use a highly efficient coupling reagent like HATU.[18] Increase coupling time or perform a double coupling. Consider microwave-assisted SPPS to drive difficult couplings to completion.[19] |

| β-Elimination | Use of a fully protected phosphate triester; overly harsh or prolonged base treatment. | Use a mono-protected building block like this compound.[11][14] Ensure standard Fmoc deprotection times (e.g., 3 + 15 min) are not exceeded. |

| Incomplete Deprotection | Insufficient cleavage time; inefficient scavenger cocktail. | Ensure cleavage time of at least 2 hours. Use a robust scavenger cocktail appropriate for the peptide sequence (e.g., include EDT for Cys/Met).[21] |

| Adduct Formation | Reactive carbocations from protecting groups re-attaching to the peptide. | Ensure an adequate concentration and combination of scavengers (TIS, water, EDT/DODT) in the TFA cocktail.[21][22] |

Conclusion

This compound is a robust and indispensable reagent for the synthesis of D-phosphothreonine-containing peptides. Its rational design, featuring a stable mono-benzyl protected phosphate, allows for its efficient incorporation using standard Fmoc-SPPS protocols with minimal side reactions. By understanding the chemical principles behind its use and adhering to optimized protocols for coupling and cleavage, researchers can reliably access high-purity, proteolytically resistant phosphopeptides. These synthetic molecules are crucial for advancing our understanding of cellular signaling and for the development of the next generation of peptide-based therapeutics.

References

- Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451–1468.

- Malinčík, J., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

- Li, Y., et al. (2012). Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. Analytical Methods.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Ballif, B. A., & Villén, J. (2012). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. NIH Public Access.

-

ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

LCGC International. (n.d.). Enriching the Phosphoproteome. Retrieved from [Link]

- ACS Publications. (2014). Evaluating Multiplexed Quantitative Phosphopeptide Analysis on a Hybrid Quadrupole Mass Filter/Linear Ion Trap/Orbitrap Mass Spectrometer. Analytical Chemistry.

-

CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

- Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry.

-

ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. Retrieved from [Link]

- Novabiochem. (n.d.).

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of peptide thioesters via Fmoc SPPS. Retrieved from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- Kulkarni, S. S., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development.

- Royal Society of Chemistry. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews.

-

PubMed. (2012). Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound [myskinrecipes.com]

- 6. Fmoc-D-Thr PO OBzl -OH -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. bachem.com [bachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 20. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cem.de [cem.de]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. polypeptide.com [polypeptide.com]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 27. Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Phosphorylation and Synthetic Phosphopeptides

An In-depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH in Phosphopeptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective utilization of this compound for the synthesis of D-phosphothreonine-containing peptides. We will delve into the core principles, field-proven methodologies, and critical considerations necessary for successfully incorporating this essential building block into complex peptide sequences.

Protein phosphorylation is a fundamental post-translational modification that acts as a molecular switch, governing a vast array of cellular processes from signal transduction to cell cycle control.[1] The study of these intricate pathways necessitates pure, well-defined phosphopeptides.[2] Synthetic phosphopeptides are invaluable tools, serving as kinase and phosphatase substrates, antigens for generating phospho-specific antibodies, and standards for analytical studies.[2][3]

The "building block" approach, which involves the direct incorporation of pre-phosphorylated amino acid derivatives during solid-phase peptide synthesis (SPPS), has become the standard method for routine production due to its precision and reliability.[1][3] this compound is a key reagent in this strategy, enabling the site-specific incorporation of a D-phosphothreonine residue, which can be critical for developing peptide-based probes or therapeutics with enhanced stability or specific conformational properties.

Physicochemical Properties of this compound

Understanding the fundamental properties of this building block is the first step toward its successful application. The molecule is designed for seamless integration into the standard Fmoc/tBu SPPS workflow.[4]

| Property | Value | Source(s) |

| Molecular Weight | 511.46 g/mol | [4] |

| Molecular Formula | C₂₆H₂₆NO₈P | [4] |

| CAS Number | 937171-63-6 | [4][5] |

| Appearance | White to off-white powder | [4][6] |

| Typical Purity | ≥95.0% (HPLC) | [4][6] |

| Storage | Store at -20°C for long-term stability | [7] |

Below is the chemical structure of this compound. The Fmoc group provides temporary Nα-protection, the benzyl group offers semi-permanent protection for the phosphate, and the carboxylic acid is ready for activation and coupling.

Caption: Logical structure of this compound.

Core Methodology: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The successful synthesis of phosphopeptides using this compound hinges on a meticulously executed SPPS protocol. The monobenzyl protection of the phosphate group is a critical design feature; it is stable to the basic conditions (piperidine) used for Fmoc removal, thereby minimizing the risk of β-elimination, a common side reaction with fully protected phosphoserine and phosphothreonine derivatives.[1][8]

The Causality Behind Reagent Selection

Resin Choice: Standard resins for Fmoc-SPPS, such as Rink Amide (for C-terminal amides) or Wang/2-Chlorotrityl chloride resin (for C-terminal acids), are fully compatible.

Coupling Reagents: The partially protected phosphate group presents a unique challenge, as it can interfere with the activation of the carboxylic acid.[8][9]

-

Uronium/Aminium Reagents (Recommended): Reagents like HATU, HBTU, and HCTU are highly effective.[1][9][10] They rapidly activate the carboxyl group, promoting efficient coupling. HATU is often considered the superior choice for particularly challenging couplings.[10]

-

Phosphonium Reagents: While reagents like PyBOP and BOP are potent, they can lead to undesired side reactions with the unprotected phosphate hydroxyl group.[11][12] Therefore, uronium-based activators are generally preferred for this specific building block.

Base: N,N-Diisopropylethylamine (DIEA) is the base of choice. Experience shows that using a higher excess (3-15 equivalents) can be beneficial to neutralize the acidic phosphate proton and facilitate a more efficient coupling reaction.[8][9]

Step-by-Step Experimental Protocol for Incorporation

This protocol outlines the manual incorporation of a single this compound residue. For automated synthesis, these parameters should be adapted to the specific synthesizer's requirements.

1. Resin Preparation & Swelling:

- Place the peptide-resin (with the N-terminal Fmoc group removed) in a reaction vessel.

- Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.[1]

- Drain the DMF.

2. Amino Acid Activation:

- In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and an equimolar amount of HATU (e.g., 2.9-4.9 equivalents) in a minimal volume of DMF.[1][9]

- Add DIEA (8-15 equivalents) to the activation mixture.[1][9] The solution may change color.

3. Coupling Reaction:

- Immediately add the activated amino acid solution to the deprotected resin.[1]

- Agitate the reaction mixture for a minimum of 1-2 hours at room temperature.[1][9] For this specific building block, an extended coupling time of up to 4 hours or even an overnight reaction may be necessary to ensure completion, especially in complex sequences.[11]

- Self-Validation: Monitor the reaction's completion using a qualitative test (e.g., Kaiser or TNBS test). A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction.

4. Washing:

- Drain the reaction vessel.

- Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[1]

5. Capping (Optional but Recommended):

- To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.

- Treat the resin with a solution of acetic anhydride and DIEA in DMF for 10-15 minutes.

- Wash the resin again with DMF.

The following diagram illustrates the core SPPS cycle for incorporating the phosphothreonine building block.

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the benzyl group on the phosphate, must be removed.

The Cleavage Cocktail: A Critical Choice

The benzyl group is removed by acidolysis, typically with trifluoroacetic acid (TFA).[3] However, the released benzyl cation is a reactive electrophile that can cause side reactions, particularly the benzylation of nucleophilic residues like Cysteine, Methionine, and Tryptophan.[11]

Recommended Cleavage Cocktail (Reagent K):

-

TFA (82.5%): The primary cleavage agent.

-

Water (5%): Scavenger.

-

Phenol (5%): Scavenger, protects Tyrosine.

-

Thioanisole (5%): Scavenger.

-

1,2-Ethanedithiol (EDT) (2.5%): Scavenger, particularly for protecting Tryptophan and Cysteine.

This robust cocktail is designed to minimize side reactions and ensure high-purity crude product.[11]

Cleavage Protocol

1. Resin Preparation:

- Ensure the N-terminal Fmoc group has been removed.

- Thoroughly wash the peptide-resin with Dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.

2. Cleavage Reaction:

- Place the dry resin in a reaction vessel.

- Add the pre-chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).

- Stopper the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

3. Peptide Precipitation and Isolation:

- Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing methyl-tert-butyl ether (MTBE) or diethyl ether.

- A white precipitate (the crude peptide) should form.

- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

- Dry the crude peptide pellet under vacuum.

Resin [label="Dry Peptide-Resin\n(Fully Protected)", color="#4285F4"];

TFA_Cocktail [label="Add Cleavage Cocktail\n(e.g., Reagent K)", color="#FBBC05"];

Reaction [label="React 2-4h @ RT", color="#FBBC05"];

Filter[label="Filter & Collect Filtrate", color="#34A853"];

Precipitate [label="Precipitate in Cold Ether", color="#34A853"];

Isolate [label="Centrifuge & Wash Pellet", color="#34A853"];

Crude_Peptide [label="Dry Crude Phosphopeptide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resin -> TFA_Cocktail;

TFA_Cocktail -> Reaction;

Reaction -> Filter;

Filter -> Precipitate;

Precipitate -> Isolate;

Isolate -> Crude_Peptide;

}

Caption: Workflow for peptide cleavage and deprotection.

Purification and Analysis of Phosphopeptides

The analysis of phosphopeptides presents distinct challenges due to their low abundance in complex mixtures and potential for poor ionization in mass spectrometry.[13][14]

Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for purifying the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The phosphopeptide will elute based on its overall hydrophobicity.

Analysis and Characterization:

-

Mass Spectrometry (MS): Essential for confirming the identity of the synthesized peptide. Both MALDI-TOF and ESI-MS can be used to verify the correct molecular weight.[15][16] Tandem MS (MS/MS) is required to confirm the peptide sequence and pinpoint the location of the phosphorylation.[16][17]

-

Phosphopeptide Enrichment (for complex samples): In biological applications, phosphopeptides are often present at very low levels.[13] Enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) affinity chromatography are crucial for their selective isolation prior to MS analysis.[15][18][19]

Troubleshooting and Field-Proven Insights

-

Problem: Incomplete Coupling.

-

Cause: Insufficient activation or steric hindrance.

-

Solution: Extend the coupling time (up to 4 hours or overnight).[11] Increase the excess of DIEA to ensure the phosphate proton is neutralized.[8] Consider a double coupling step where the procedure is repeated before moving to the next amino acid.

-

-

Problem: β-Elimination.

-

Cause: Although minimized with the monobenzyl derivative, β-elimination can still occur, especially during microwave-assisted synthesis or with prolonged exposure to base.[11][20]

-

Solution: Avoid microwave heating during the Fmoc-deprotection step immediately following the incorporation of the phosphothreonine.[20] Ensure piperidine treatment times are not excessively long.

-

-

Problem: Side Reactions During Cleavage.

-

Cause: Alkylation of sensitive residues by the benzyl cation.

-

Solution: Always use a comprehensive scavenger cocktail like Reagent K.[11] Avoid heating during the cleavage step.

-

By adhering to these detailed protocols and understanding the chemical principles behind each step, researchers can confidently and successfully synthesize high-quality D-phosphothreonine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

- Blacken, G. R., & Tiscornia, G. (2009). Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry. PubMed.

- Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)-OH Derivatives: Application Notes and Protocols. (2025). Benchchem.

- Aryal, U. K., & Ross, A. R. (2010).

- Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry | Request PDF. (n.d.).

- Synthesis of Phosphopeptides. (n.d.). Thieme Chemistry.

- Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them. (n.d.).

- Enriching the Phosphoproteome. (2008).

- Phosphopeptides purific

- Qualitative and quantitative analysis of phosphopeptides with immobilized metal ion affinity chromatography enrichment, stable isotope labeling by amino acids in cell culture and nano-liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- Fmoc-D-Thr[PO(OBzl)-OH]-OH. (n.d.). Alfa Chemistry.

- Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. (n.d.). Anaspec.

- Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (n.d.). PMC - NIH.

- This compound. (n.d.). MySkinRecipes.

- SAFETY DATA SHEET Fmoc-Thr(PO(OBzl)OH). (2020). AWS.

- Analytical strategies for phosphoproteomics. (2009). Source not available.

- Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. (2006). Briefings in Functional Genomics | Oxford Academic.

- Challenges in plasma membrane phosphoproteomics. (n.d.). PMC - NIH.

- Safety D

- Novabiochem® Letters 2 .16Vol. (n.d.). Merck Millipore.

- This compound Novabiochem 937171-63-6. (n.d.). Sigma-Aldrich.

- Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem 175291-56-2. (n.d.). Sigma-Aldrich.

- Phosphopeptide synthesis. (n.d.). Oxford Academic.

- Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing.

- Fractionation of Enriched Phosphopeptides Using pH/Acetonitrile-Gradient-Reversed-Phase Microcolumn Separation in Combination with LC–MS/MS Analysis. (2020). MDPI.

- This compound. (n.d.). Advanced ChemTech.

- Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (2025).

- The synthesis of phosphopeptides. (2001). PubMed - NIH.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Application Notes and Protocols for the Efficient Incorporation of Fmoc-Thr(PO(OH)₂)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.

- This compound Novabiochem 937171-63-6. (n.d.). Sigma-Aldrich.

- Novabiochem®. (n.d.). Source not available.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Novabiochem 937171-63-6 [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. This compound Novabiochem 937171-63-6 [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. bachem.com [bachem.com]

- 13. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Challenges in plasma membrane phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

Fmoc-D-Thr(Po(Obzl)Oh)-OH stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Fmoc-D-Thr(PO(OBzl)OH)-OH

Authored by a Senior Application Scientist

Abstract

This compound is a critical building block in the solid-phase synthesis of phosphopeptides, which are indispensable tools for studying cellular signaling, kinase activity, and protein-protein interactions.[1] The integrity of this reagent is paramount, as impurities can lead to the formation of undesired side-products, complicating purification and compromising the biological activity of the final peptide.[2] This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and quality assessment protocols for this compound, grounded in established biochemical principles and field-proven best practices.

Introduction: The Role of this compound in Phosphoproteomics

Protein phosphorylation is a reversible post-translational modification that acts as a molecular switch, regulating a vast array of cellular processes.[3] The synthesis of peptides containing phosphorylated threonine residues allows researchers to create specific substrates, inhibitors, and probes to dissect these complex biological pathways.[4] this compound is an elegantly designed reagent for this purpose.

-